molecular formula C16H16N4 B14655681 S-Tetrazine, 1,4-dihydro-1,4-dimethyl-3,6-diphenyl- CAS No. 52143-15-4

S-Tetrazine, 1,4-dihydro-1,4-dimethyl-3,6-diphenyl-

Cat. No.: B14655681
CAS No.: 52143-15-4
M. Wt: 264.32 g/mol
InChI Key: DJVANJCJHCKTFF-UHFFFAOYSA-N
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Description

S-Tetrazine, 1,4-dihydro-1,4-dimethyl-3,6-diphenyl-: is a derivative of the 1,2,4,5-tetrazine family, known for its unique structural and chemical properties. This compound features a tetrazine ring substituted with two methyl groups at the 1 and 4 positions and two phenyl groups at the 3 and 6 positions. The tetrazine ring is a six-membered ring containing four nitrogen atoms, which imparts significant reactivity and versatility in various chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of S-Tetrazine, 1,4-dihydro-1,4-dimethyl-3,6-diphenyl- typically involves the cyclization of appropriate precursors. One common method involves the reaction of hydrazine with benzonitrile derivatives, followed by oxidation. This process can be modified to include sulfur-containing intermediates, leading to high yields of the desired dihydrotetrazine .

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions, such as controlled temperature and pressure, ensures high efficiency and yield. The choice of solvents and catalysts can also be tailored to enhance the reaction rate and selectivity .

Chemical Reactions Analysis

Types of Reactions: S-Tetrazine, 1,4-dihydro-1,4-dimethyl-3,6-diphenyl- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: S-Tetrazine, 1,4-dihydro-1,4-dimethyl-3,6-diphenyl- is used as a building block in the synthesis of complex heterocyclic compounds. Its ability to participate in inverse electron demand Diels-Alder reactions makes it valuable in the construction of multi-substituted pyridazines .

Biology and Medicine: This compound has shown potential in biological applications, including as a precursor for bioactive molecules. Some derivatives exhibit antitumor, antibacterial, and antifungal activities .

Industry: In the industrial sector, S-Tetrazine derivatives are used in the development of photo- and electroactive materials, such as luminescent elements and photoelectric conversion elements .

Mechanism of Action

The mechanism of action of S-Tetrazine, 1,4-dihydro-1,4-dimethyl-3,6-diphenyl- involves its ability to act as a diene in cycloaddition reactions. The electron-rich tetrazine ring facilitates these reactions, leading to the formation of various heterocyclic compounds. The molecular targets and pathways involved depend on the specific application and derivative used .

Comparison with Similar Compounds

Uniqueness: S-Tetrazine, 1,4-dihydro-1,4-dimethyl-3,6-diphenyl- is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. The presence of both methyl and phenyl groups enhances its stability and versatility in various chemical reactions .

Properties

CAS No.

52143-15-4

Molecular Formula

C16H16N4

Molecular Weight

264.32 g/mol

IUPAC Name

1,4-dimethyl-3,6-diphenyl-1,2,4,5-tetrazine

InChI

InChI=1S/C16H16N4/c1-19-15(13-9-5-3-6-10-13)18-20(2)16(17-19)14-11-7-4-8-12-14/h3-12H,1-2H3

InChI Key

DJVANJCJHCKTFF-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NN(C(=N1)C2=CC=CC=C2)C)C3=CC=CC=C3

Origin of Product

United States

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